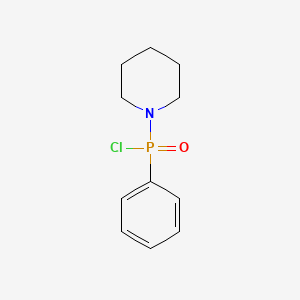
Phenylpiperidinophosphinic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylpiperidinophosphinic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenyl group, a piperidine ring, and a phosphinic chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylpiperidinophosphinic chloride can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic chloride with piperidine under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenylpiperidinophosphinic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenylphosphinic acid and piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Water or aqueous solutions of acids or bases can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, phenylphosphinic acid, and piperidine.
Scientific Research Applications
Phenylpiperidinophosphinic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphinic groups into molecules.
Biology: The compound can be used to study the effects of phosphinic derivatives on biological systems.
Industry: this compound can be used in the production of materials with unique properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism by which phenylpiperidinophosphinic chloride exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its phosphinic group. This interaction can modulate the activity of the target molecule, leading to the desired effect. The pathways involved may include inhibition or activation of specific enzymes, binding to receptors, or altering the structure of biomolecules.
Comparison with Similar Compounds
Phenylpiperidinophosphinic chloride can be compared to other similar compounds, such as:
Phenylphosphinic chloride: Lacks the piperidine ring, making it less versatile in certain applications.
Piperidinophosphinic acid: Contains a phosphinic acid group instead of a chloride, affecting its reactivity.
Phenylpiperidine: Lacks the phosphinic chloride moiety, limiting its use in phosphinic-related reactions.
The uniqueness of this compound lies in its combination of a phenyl group, a piperidine ring, and a phosphinic chloride moiety, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
74038-31-6 |
|---|---|
Molecular Formula |
C11H15ClNOP |
Molecular Weight |
243.67 g/mol |
IUPAC Name |
1-[chloro(phenyl)phosphoryl]piperidine |
InChI |
InChI=1S/C11H15ClNOP/c12-15(14,11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
CAEKQHXVRJOGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P(=O)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
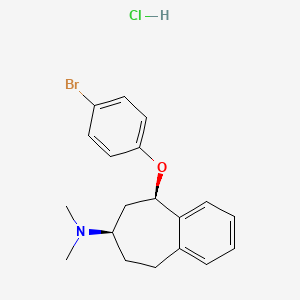

![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)

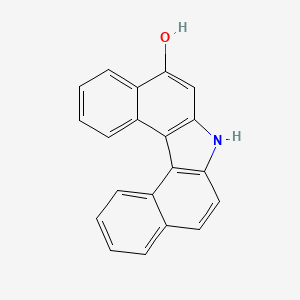
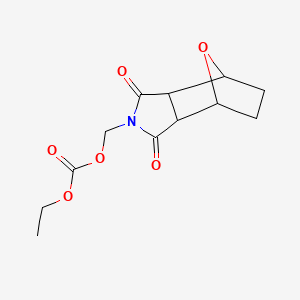

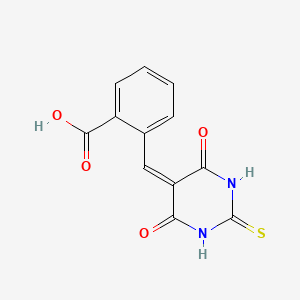
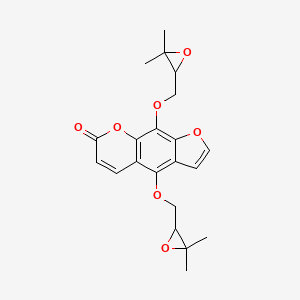
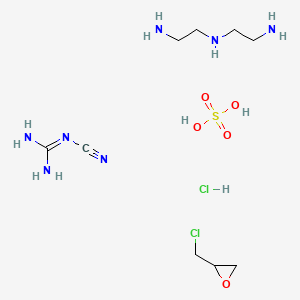

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
